Cas no 1807198-00-0 (Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate)

Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate is a fluorinated aromatic ester with a trifluoromethylthio (–SCF₃) substituent, offering unique reactivity and stability in synthetic applications. The presence of both cyano (–CN) and trifluoromethylthio groups enhances its utility as an intermediate in pharmaceuticals, agrochemicals, and materials science. The methyl ester functionality provides versatility for further derivatization, while the electron-withdrawing trifluoromethylthio group contributes to improved metabolic stability and lipophilicity in bioactive compounds. Its structural features make it valuable for constructing complex molecules, particularly in medicinal chemistry where fluorine-containing motifs are sought after. The compound is typically handled under controlled conditions due to its reactive functional groups.
Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate structure
1807198-00-0 structure
Product name:Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate
CAS No:1807198-00-0
MF:C11H8F3NO2S
Molecular Weight:275.246932029724
CID:4951506

Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate
    • インチ: 1S/C11H8F3NO2S/c1-6-7(5-15)3-4-8(10(16)17-2)9(6)18-11(12,13)14/h3-4H,1-2H3
    • InChIKey: BBHFQFWJOSUKLV-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C(C(=O)OC)=CC=C(C#N)C=1C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 363
  • トポロジー分子極性表面積: 75.4
  • XLogP3: 3.6

Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015012985-1g
Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate
1807198-00-0 97%
1g
1,519.80 USD 2021-06-21

Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate 関連文献

Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoateに関する追加情報

Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate: A Versatile Intermediate in Modern Organic Synthesis

The compound Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate (CAS No. 1807198-00-0) has emerged as a valuable building block in pharmaceutical and agrochemical research. This benzoate derivative combines multiple functional groups - including a cyano group, methyl ester, and trifluoromethylthio moiety - making it particularly useful for constructing complex molecular architectures.

Recent trends in medicinal chemistry have shown growing interest in trifluoromethylthio-containing compounds due to their enhanced metabolic stability and membrane permeability. The Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate structure aligns perfectly with current drug discovery paradigms seeking to improve pharmacokinetic properties through strategic fluorine incorporation.

The cyano group at the 4-position offers multiple synthetic handles for further derivatization, enabling the creation of diverse heterocyclic systems. Researchers frequently utilize this compound as a precursor for pharmaceutical intermediates, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its methyl ester functionality provides additional flexibility for hydrolysis or transesterification reactions.

From a synthetic chemistry perspective, the trifluoromethylthio group (S-CF3) has gained significant attention in recent years as a valuable bioisostere for sulfonyl and sulfonamide groups. The electron-withdrawing nature of this moiety influences the electronic properties of the aromatic ring, making Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate particularly useful in designing compounds with specific electronic characteristics.

In material science applications, this compound has shown promise as a precursor for organic electronic materials. The combination of electron-withdrawing groups creates an interesting electronic profile that researchers are exploring for potential use in organic semiconductors and photovoltaic materials.

The stability profile of Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate makes it particularly suitable for storage and handling under standard laboratory conditions. Its crystalline form typically exhibits good shelf life when stored properly, an important consideration for industrial-scale applications.

Recent patent literature reveals growing interest in this compound, with applications ranging from crop protection agents to pharmaceutical candidates. The unique combination of substituents allows for the creation of molecules with tailored biological activities while maintaining favorable physicochemical properties.

From a green chemistry perspective, researchers are developing more sustainable synthetic routes to access Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate. Recent advances include catalytic methods for introducing the trifluoromethylthio group and more efficient cyanation protocols, reflecting the chemical industry's shift toward environmentally friendly processes.

The compound's molecular weight (275.25 g/mol) and moderate polarity make it suitable for various analytical techniques. Quality control typically employs HPLC, GC-MS, and NMR spectroscopy, with particular attention to the purity of the trifluoromethylthio moiety and the integrity of the ester group.

In the context of structure-activity relationship (SAR) studies, Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate serves as an excellent scaffold for probing the effects of multiple substituents simultaneously. Medicinal chemists value such multifunctional building blocks for rapid exploration of chemical space during lead optimization.

The global market for fluorinated building blocks like this compound continues to expand, driven by demand from the pharmaceutical and agricultural sectors. Specialty chemical suppliers have reported increasing requests for trifluoromethylthio-containing intermediates, reflecting broader trends in drug discovery and development.

From a regulatory standpoint, proper handling procedures should always be followed when working with Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate, including the use of appropriate personal protective equipment. While not classified as hazardous under standard regulations, prudent laboratory practices are recommended for all chemical substances.

Future research directions for this compound likely include exploration of its use in click chemistry applications, given the reactivity of both the cyano group and ester functionality. Additionally, its potential as a ligand in transition metal catalysis represents another promising area of investigation.

In summary, Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate (CAS No. 1807198-00-0) represents a versatile and valuable intermediate in contemporary organic synthesis. Its unique combination of functional groups offers multiple avenues for chemical transformation, making it particularly useful in pharmaceutical, agrochemical, and materials science applications. As research into fluorinated compounds and multifunctional aromatic systems continues to advance, the importance of such carefully designed building blocks will only grow.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm